Ethyl 1-((methylthio)methyl)cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-((methylthio)methyl)cyclohexanecarboxylate is an organic compound with the molecular formula C11H20O2S. It is a derivative of cyclohexanecarboxylate, featuring an ethyl ester group and a methylthio substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-((methylthio)methyl)cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with ethyl alcohol in the presence of a catalyst to form the ethyl ester. The methylthio group is then introduced through a nucleophilic substitution reaction using a suitable methylthio donor, such as methylthiomethyl chloride, under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate esterification, while bases like sodium hydroxide or potassium carbonate are employed for the nucleophilic substitution step .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-((methylthio)methyl)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methylthiomethyl chloride, sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanecarboxylates.
Scientific Research Applications
Ethyl 1-((methylthio)methyl)cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-((methylthio)methyl)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The methylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-cyclohexene-1-carboxylate: A similar compound with a methyl ester group instead of an ethyl ester.
1-Methylcyclohexylcarboxylic acid: A related compound with a carboxylic acid group instead of an ester.
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate: Another derivative of cyclohexanecarboxylate with different substituents
Uniqueness
Ethyl 1-((methylthio)methyl)cyclohexanecarboxylate is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of sulfur-containing organic molecules .
Properties
Molecular Formula |
C11H20O2S |
---|---|
Molecular Weight |
216.34 g/mol |
IUPAC Name |
ethyl 1-(methylsulfanylmethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H20O2S/c1-3-13-10(12)11(9-14-2)7-5-4-6-8-11/h3-9H2,1-2H3 |
InChI Key |
JNSZRVZTYIXRCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCCC1)CSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.